

# Anakinra compatibility in plastic versus glass syringes for experiments

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## Anakinra Technical Support Center: Syringe Compatibility Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anakinra. This guide provides detailed information on the compatibility of Anakinra in plastic versus glass syringes for experimental use, including troubleshooting advice and frequently asked questions.

### Frequently Asked Questions (FAQs)

Q1: Is Anakinra compatible with both plastic and glass syringes for our experiments?

A1: Yes, studies have shown that Anakinra maintains comparable biological efficacy and safety when stored and administered in either borosilicate glass syringes or polycarbonate plastic syringes.[1][2][3] For many clinical trials, Anakinra, which is commercially available in prefilled borosilicate glass syringes, is transferred to plastic syringes for placebo-controlled, double-blind studies.[1][2][3]

Q2: What are the main differences in performance between plastic and glass syringes for a protein therapeutic like Anakinra?

A2: Both materials have their advantages and potential drawbacks.

- **Glass Syringes (Borosilicate):** These are the standard for many biologics, including the commercially available form of Anakinra.<sup>[1][2][3]</sup> They offer excellent chemical resistance and a strong barrier against gas and water vapor. However, they can be more prone to breakage and may be treated with silicone oil for lubrication, which can sometimes lead to protein aggregation.<sup>[4][5]</sup> Tungsten residuals from the manufacturing process can also be a concern for protein stability.
- **Plastic Syringes (Polycarbonate/Cyclic Olefin Polymer):** These are more durable and less prone to breakage. They can be manufactured without the need for silicone oil or tungsten.<sup>[6]</sup> However, there is a potential for leachables and extractables—chemicals that can migrate from the plastic into the drug solution, which could potentially affect protein stability and introduce impurities.<sup>[7][8][9]</sup>

Q3: We observed some particulate matter in our Anakinra solution after transferring it to a new type of plastic syringe. What could be the cause?

A3: Particulate matter can arise from several sources. First, determine if the particles are protein aggregates or foreign contaminants. The interaction between Anakinra and the syringe surface, especially if siliconized, can induce protein aggregation.<sup>[4][5]</sup> Agitation during transfer or handling can also contribute to this.<sup>[6]</sup> Alternatively, the particles could be leachables from the plastic or related to the lubricant used in the syringe.<sup>[7][10]</sup> It is crucial to perform a compatibility study with any new syringe type before widespread experimental use.

Q4: Can long-term storage of Anakinra in a plastic syringe affect its stability?

A4: Long-term storage of any protein therapeutic requires careful consideration of the container closure system. For plastic syringes, the primary concern over time is the potential for leachables to accumulate in the drug product.<sup>[7]</sup> These leachables could potentially interact with Anakinra, affecting its conformation and stability.<sup>[9][11]</sup> While studies have shown comparable efficacy for up to 14 days of use in polycarbonate syringes, longer-term storage should be validated through stability studies that monitor for aggregation, degradation, and changes in biological activity.<sup>[1][2][3]</sup>

## Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Increased Protein Aggregation	Interaction with silicone oil in glass syringes.[4][5] Adsorption to the syringe surface (plastic or glass).[12][13] Agitation during handling.[6]	Use silicone-free plastic syringes or coated glass syringes. Minimize agitation. Perform stability studies with gentle handling protocols.
Loss of Biological Activity	Chemical degradation due to leachables from plastic.[7][8] Adsorption of the protein to the syringe surface.[12][13] pH shifts due to interaction with container materials.	Conduct a leachable and extractable study on the plastic syringes.[10] Quantify protein concentration to check for loss due to adsorption. Monitor pH of the solution over time.
Visible Particles in Solution	Protein aggregates. Silicone oil droplets.[4][5] Foreign contaminants from the syringe manufacturing process.	Analyze particles to determine their composition (e.g., via microscopy or spectroscopy). If silicone is present, consider alternative syringes. If protein aggregates, review handling and storage procedures.
Inconsistent Experimental Results	Variability in syringe materials between batches. Incomplete drug delivery due to protein adsorption.[12]	Qualify syringe suppliers and ensure material consistency. Consider using low-protein-binding syringes. Verify dose accuracy by measuring protein concentration before and after delivery.

## Data Presentation

A study comparing Anakinra administered in polycarbonate plastic versus borosilicate glass syringes in patients with ST-segment elevation myocardial infarction (STEMI) showed comparable anti-inflammatory effects, as measured by the area under the curve for high-sensitivity C-reactive protein (AUC-CRP).[1][2][3]

Syringe Type	Treatment Group	Median AUC-CRP (mg·day/L)	Interquartile Range (mg·day/L)
Plastic (Polycarbonate)	Anakinra	75	50–255
Placebo	255	116–592	
Glass (Borosilicate)	Anakinra (once daily)	60	24–139
Anakinra (twice daily)	86	43–123	
Placebo	214	131–394	

Data sourced from a patient-level analysis of the VCUART2 and VCUART3 clinical trials.[\[1\]](#)[\[2\]](#)  
[\[3\]](#)

## Experimental Protocols

### Protocol 1: Syringe Compatibility and Stability Study

**Objective:** To assess the stability of Anakinra when stored in a new type of plastic or glass syringe compared to a control.

**Methodology:**

- **Syringe Preparation:** Obtain sterile plastic (e.g., polycarbonate, cyclic olefin polymer) and borosilicate glass syringes. If the glass syringes are siliconized, include a silicone-free glass syringe as an additional control if available.
- **Sample Preparation:** Aseptically transfer a predetermined volume of Anakinra solution into each syringe type. A control batch should be kept in its original packaging or a known inert container (e.g., a glass vial).
- **Storage Conditions:** Store the syringes at various temperatures (e.g., 2-8°C, 25°C, and an accelerated condition like 40°C) for a defined period (e.g., 1, 7, 14, and 30 days).
- **Analysis:** At each time point, analyze the Anakinra samples for:
  - **Visual Inspection:** Check for visible particles, color change, or turbidity.

- Sub-visible Particle Analysis: Use light obscuration or micro-flow imaging to quantify sub-visible particles.
- Protein Concentration: Determine the protein concentration using a UV-Vis spectrophotometer (e.g., A280) or a protein assay (e.g., BCA).
- Aggregation Analysis: Use size-exclusion chromatography (SEC-HPLC) to detect and quantify aggregates.
- Purity and Degradation: Use techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) or reversed-phase HPLC (RP-HPLC) to check for degradation products.
- Biological Activity: Perform an in vitro cell-based assay to confirm that the biological activity of Anakinra (i.e., its ability to block IL-1 signaling) is retained.

## Protocol 2: Extractables and Leachables (E&L) Study

Objective: To identify and quantify any chemical compounds that may migrate from the plastic syringe into the Anakinra solution.

Methodology:

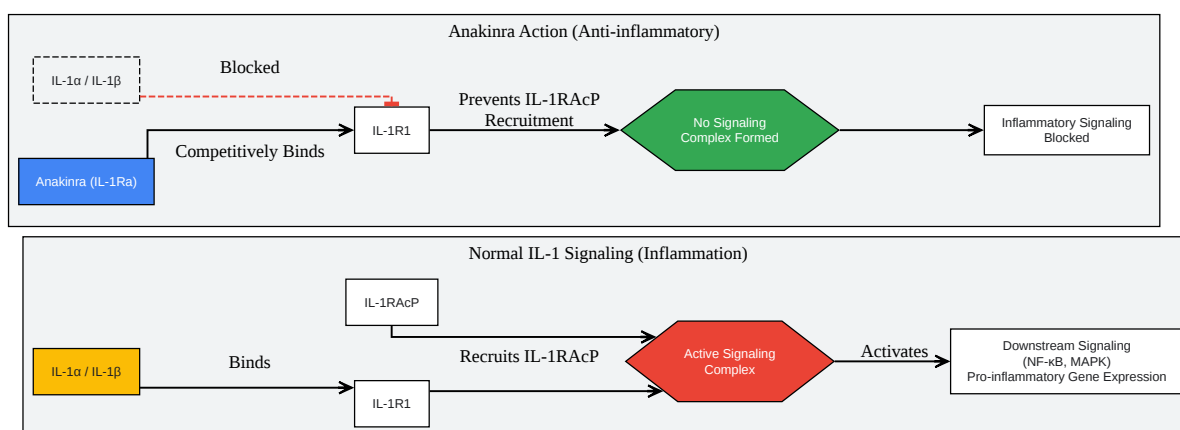
- Extraction Study:
  - Expose the plastic syringes to a range of solvents with different polarities under accelerated conditions (e.g., elevated temperature).
  - Analyze the resulting extracts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to create a profile of potential leachables.[\[8\]](#)
- Leachable Study:
  - Store the Anakinra solution in the plastic syringes under real-time and accelerated storage conditions.

- At specified time points, analyze the drug product for the presence of the potential leachables identified in the extraction study.[7][8]
- Toxicological Assessment: Evaluate the identified leachables for any potential safety risks.

## Visualizations

### Signaling Pathway of Anakinra

Anakinra is a recombinant human interleukin-1 receptor antagonist (IL-1Ra). It functions by competitively inhibiting the binding of both IL-1 $\alpha$  and IL-1 $\beta$  to the IL-1 receptor type 1 (IL-1R1). [14][15] This prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the formation of the active signaling complex, thereby blocking the downstream inflammatory cascade.[16]

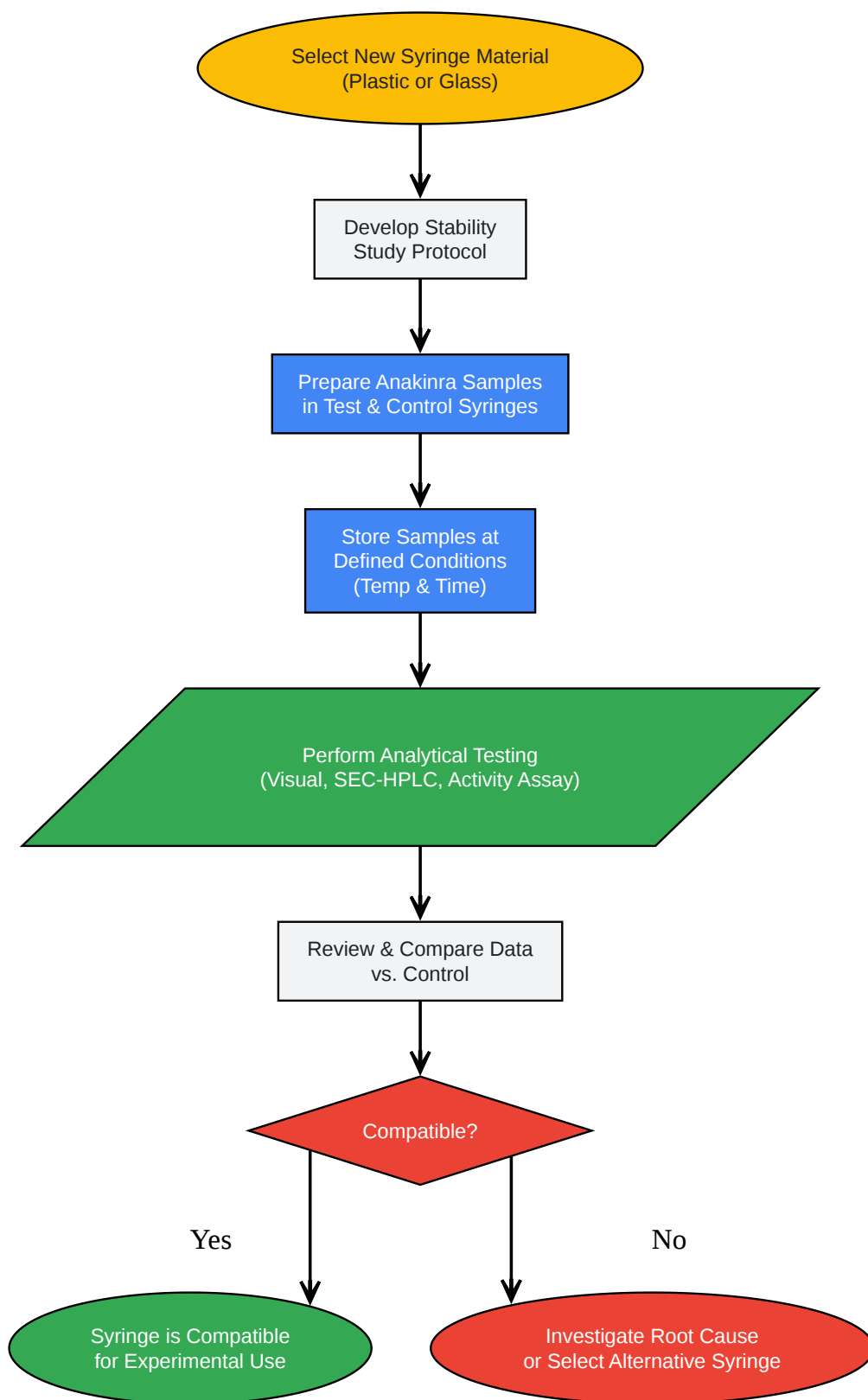


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Anakinra's competitive inhibition of the IL-1 signaling pathway.

## Experimental Workflow for Syringe Compatibility Testing

The following diagram outlines a typical workflow for evaluating the compatibility of Anakinra with a new syringe material.



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Workflow for assessing Anakinra's compatibility with new syringes.



## Troubleshooting Logic for Particulate Formation

This diagram provides a logical flow for troubleshooting the observation of particulates in an Anakinra solution stored in a syringe.



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A decision tree for troubleshooting particulate matter in Anakinra samples.

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